1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1509873-24-8 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 1,3 Thiazol 5 Yl Cyclopropane 1 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for the Thiazolyl-Cyclopropane Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. nih.govucalgary.cascitepress.org For 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, several logical disconnection strategies can be envisioned for the thiazolyl-cyclopropane core.
Key Disconnection Approaches:
Disconnection A: Thiazole-Cyclopropane Bond Cleavage: The most direct approach involves cleaving the C-C bond between the thiazole (B1198619) C5 and the cyclopropane (B1198618) C1. This leads to two key synthons: a 5-lithiated or 5-halothiazole derivative and a cyclopropane-1-carboxylic acid derivative. This strategy relies on cross-coupling reactions to form the target bond in the forward synthesis.
Disconnection B: Thiazole Ring Opening: Following the logic of the Hantzsch thiazole synthesis, the thiazole ring can be disconnected. nih.gov This approach would involve an α-haloketone bearing the cyclopropane-1-carboxylic acid moiety, which would then be reacted with a thioamide (like thioformamide) to construct the thiazole ring in a later step.
Disconnection C: Cyclopropane Ring Opening: The strained cyclopropane ring can be retrosynthetically disconnected, a common strategy in synthesis planning. wikipedia.org This typically leads to a substituted alkene (specifically, a 2-(1,3-thiazol-5-yl)acrylic acid derivative) and a carbene or carbenoid source for a cyclopropanation reaction in the forward synthesis.
These strategies highlight the modular nature of the target molecule and allow for flexibility in the synthetic design, enabling chemists to choose a route based on the availability of starting materials and the desired efficiency of the reaction sequence.
Classical and Modern Synthetic Routes to this compound
Building upon the retrosynthetic analysis, various synthetic routes can be devised. These routes are characterized by the specific reactions used to construct the cyclopropane ring, form the thiazole heterocycle, and introduce the carboxylic acid group.
Cyclopropanation Reactions for the Construction of the Cyclopropane Ring System
The formation of the cyclopropane ring is a critical step, with several methods available to the synthetic chemist. wikipedia.org The choice of method often depends on the substrate and the desired stereochemical outcome.
Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgethz.ch In this context, a 2-(1,3-thiazol-5-yl)acrylate ester could be subjected to Simmons-Smith conditions to yield the desired cyclopropane ring.
Diazo Compound-Mediated Cyclopropanation: The reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium complexes) is a powerful method for forming cyclopropanes. wikipedia.orgethz.ch This reaction can be rendered asymmetric by using chiral catalysts.
Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a suitable precursor. For instance, a malonic ester derivative substituted with a thiazole group could be reacted with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation, to form the cyclopropane ring fused with the carboxylic acid. wikipedia.orgmdpi.comorgsyn.org
Photoredox Catalysis: Modern approaches utilizing visible-light photoredox catalysis have emerged for cyclopropane synthesis. These methods can involve a radical addition-polar cyclization cascade, starting from aliphatic carboxylic acids and electron-deficient alkenes. nih.govsemanticscholar.org
Table 1: Comparison of Selected Cyclopropanation Methods
| Method | Reagents | Substrate Example | Key Features |
|---|---|---|---|
| Simmons-Smith | CH₂I₂ / Zn-Cu couple | 2-(Thiazol-5-yl)acrylate | Utilizes a carbenoid; often stereospecific. wikipedia.orgethz.ch |
| Catalytic | Ethyl Diazoacetate / Rh₂(OAc)₄ | 2-(Thiazol-5-yl)acrylate | Versatile; can be made asymmetric with chiral catalysts. ethz.ch |
| Intramolecular | Diethyl malonate, 1,2-dibromoethane (B42909), Base | Thiazolyl-substituted malonate | Builds the ring from an acyclic precursor. wikipedia.orgorgsyn.org |
Thiazole Ring Formation and Functionalization Methodologies
The thiazole ring is a common heterocycle in biologically active molecules and can be synthesized through several reliable methods. wikipedia.org
Hantzsch Thiazole Synthesis: This is one of the most common methods for thiazole synthesis. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov To synthesize the target molecule, one could start with an α-haloketone containing the cyclopropane ring and react it with thioformamide.
Cook-Heilbron Synthesis: This method produces 5-amino-thiazoles from the reaction of an α-aminonitrile with carbon disulfide or a related reagent. nih.gov While less direct for the target structure, it represents another classical approach to thiazole derivatives.
Modern Condensation and Cyclization Reactions: More recent methods include the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide or copper-catalyzed condensations of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org These routes offer alternative pathways that may be advantageous depending on substrate availability and reaction conditions.
Table 2: Overview of Thiazole Synthesis Methods
| Method | Key Reactants | Product Type | Notes |
|---|---|---|---|
| Hantzsch Synthesis | α-Halocarbonyl + Thioamide | Substituted Thiazole | A widely used and versatile method. nih.govnih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile + CS₂ | 5-Amino-thiazole | A classic route, particularly for amino-substituted thiazoles. nih.gov |
Strategies for Carboxylic Acid Group Introduction and Modification
The carboxylic acid functional group can be introduced at various stages of the synthesis. wikipedia.orgschoolwires.net
Hydrolysis of Precursors: A common and straightforward method is the hydrolysis of a more stable precursor functional group, such as an ester or a nitrile. The synthesis can be designed to produce an ester or nitrile derivative of the target molecule, which is then converted to the carboxylic acid in the final step under acidic or basic conditions.
Oxidation: If the synthesis yields a molecule with a primary alcohol or an aldehyde at the C1 position of the cyclopropane ring, this group can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
From Malonic Esters: As mentioned in the cyclopropanation section, the synthesis can begin with a malonic ester. The reaction of diethyl malonate with 1,2-dibromoethane forms diethyl cyclopropane-1,1-dicarboxylate. orgsyn.org One of the ester groups can be selectively hydrolyzed and decarboxylated to leave a single carboxylic acid group.
Stereoselective Synthesis of Enantiomeric Forms of this compound
Since the C1 carbon of the cyclopropane ring is a quaternary stereocenter, the molecule is chiral. The synthesis of single enantiomers is crucial for pharmaceutical applications and can be achieved through asymmetric synthesis. d-nb.infonih.govresearchgate.net
Chiral Auxiliaries and Asymmetric Catalysis in Synthesis
Two primary strategies dominate the field of asymmetric synthesis: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. For example, the carboxylic acid group of a cyclopropane precursor could be converted into an amide using a chiral amine, such as one of Evans' oxazolidinone auxiliaries. rsc.org Subsequent reactions, such as functionalization of the cyclopropane ring, would then proceed with high diastereoselectivity due to the steric influence of the auxiliary.
Asymmetric Catalysis: This approach utilizes a chiral catalyst to create the desired stereocenter. In the context of synthesizing the target molecule, an asymmetric cyclopropanation reaction is a highly attractive option. The reaction of a 2-(1,3-thiazol-5-yl)acrylate with a diazo compound in the presence of a chiral transition metal catalyst (e.g., those based on rhodium or copper with chiral ligands) can produce the cyclopropane ring with high enantiomeric excess (e.e.). researchgate.net Similarly, chiral Brønsted acids or bases can be used to catalyze key bond-forming reactions stereoselectively. ehu.esnih.gov
Table 3: Examples of Asymmetric Synthesis Strategies
| Strategy | Method | Reagents/Catalyst | Expected Outcome |
|---|---|---|---|
| Chiral Auxiliary | Asymmetric Alkylation | Evans' Oxazolidinone Auxiliary | Diastereoselective formation of C-C bonds. rsc.org |
| Chiral Auxiliary | Asymmetric Aldol (B89426) Reaction | Sulfur-based Thiazolidinethione | Diastereoselective aldol addition. scielo.org.mx |
| Asymmetric Catalysis | Asymmetric Cyclopropanation | Chiral Ru-Pybox or Rh-complex + Diazoacetate | Enantioselective formation of the cyclopropane ring. researchgate.net |
By employing these sophisticated synthetic strategies, this compound can be prepared efficiently and with a high degree of stereochemical control, paving the way for further investigation into its properties and potential applications.
Resolution Techniques for Enantiomeric Separation
The separation of enantiomers of this compound, a chiral compound, is essential for investigating the pharmacological properties of individual stereoisomers. Several resolution techniques can be employed to isolate the desired enantiomer from a racemic mixture.
One common strategy involves the formation of diastereomeric salts. This is achieved by reacting the racemic carboxylic acid with a chiral base. A screening of various chiral bases, such as (+)-abietylamine, (S)-1-(1-naphthyl)ethylamine, or cinchona alkaloids, can identify a suitable resolving agent that forms crystalline salts with one enantiomer, allowing for its separation by fractional crystallization. acs.orgresearchgate.net After isolation, the pure enantiomer of the carboxylic acid can be liberated from the salt by treatment with an acid.
Another effective method is the use of a chiral auxiliary. The racemic acid can be converted into a pair of diastereomeric esters by reaction with a chiral alcohol, such as L-menthol. researchgate.net These diastereomeric esters possess different physical properties and can be separated using chromatographic techniques, most commonly high-performance liquid chromatography (HPLC) on a standard stationary phase. Following separation, the chiral auxiliary is cleaved through hydrolysis to yield the enantiomerically pure carboxylic acid.
Alternatively, direct separation of the enantiomers can be performed using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. This method is often used for analytical purposes to determine enantiomeric excess but can also be scaled up for preparative separations.
Green Chemistry Approaches and Sustainable Synthetic Protocols
The synthesis of pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ispe.org These principles focus on designing products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.comcas.org For the synthesis of this compound, green chemistry approaches can be applied to improve reaction efficiency, reduce waste, and utilize safer materials. ispe.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comskpharmteco.com Synthetic routes should be designed to maximize atom economy, thereby minimizing the generation of byproducts and waste. instituteofsustainabilitystudies.comjocpr.com
For a plausible synthesis of this compound, which could involve a Hantzsch thiazole synthesis followed by a cyclopropanation reaction, each step should be evaluated for its atom economy. For instance, the classical Hantzsch synthesis, while robust, can have a lower atom economy due to the formation of byproducts. Alternative, more atom-economical methods for constructing the thiazole ring are therefore desirable. Similarly, cyclopropanation reactions should be chosen to maximize the incorporation of atoms from the cyclopropanating agent into the final product. Catalytic methods are often superior to stoichiometric processes in this regard, as the catalyst is used in small amounts and is not consumed in the reaction. jocpr.com Improving reaction efficiency also involves optimizing reaction conditions to achieve high yields and reduce the number of synthetic steps, which in turn cuts down on energy, time, and resource consumption. instituteofsustainabilitystudies.com
Solvent Selection and Waste Minimization in Synthesis
Solvents are a major contributor to the waste generated in chemical synthesis, often accounting for a significant portion of the mass in a standard batch operation. cas.org The principles of green chemistry advocate for the use of safer, more environmentally benign solvents or, ideally, conducting reactions in the absence of a solvent. curtin.edu.aumonash.edu
In the synthesis of heterocyclic compounds like thiazoles, there is a growing interest in replacing traditional volatile organic compounds (VOCs) with greener alternatives. mdpi.comresearchgate.net These include water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as glycerol (B35011) or ethyl lactate. curtin.edu.aumonash.edumdpi.com For the synthesis of the thiazole moiety of the target compound, exploring the use of such green solvents could significantly reduce the environmental footprint of the process. mdpi.com
Waste minimization is intrinsically linked to both atom economy and solvent selection. ispe.org Strategies to reduce waste include:
Recycling and Reuse: Recovering and reusing solvents and catalysts where feasible.
Process Intensification: Employing techniques like continuous flow synthesis, which can improve reaction control, enhance safety, and reduce waste generation compared to batch processing. ispe.org
Biodegradable Materials: Utilizing renewable starting materials and designing processes that generate biodegradable waste products. ispe.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. ispe.org
Post-Synthetic Derivatization and Functionalization Strategies
Once this compound is synthesized, it can serve as a versatile scaffold for the creation of a diverse library of derivatives. These modifications can be targeted at either the carboxylic acid group or the thiazole ring system to explore structure-activity relationships in drug discovery programs.
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is readily amenable to derivatization through standard esterification and amidation reactions.
Esterification: Esters can be prepared via several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach, though it may be less effective for sterically hindered substrates. rug.nl For more challenging or sensitive substrates, including sterically hindered ones, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild conditions. organic-chemistry.orgnih.gov These methods are highly versatile and can be used to synthesize a wide array of alkyl and aryl esters.
Amidation: The formation of amides from the carboxylic acid is a cornerstone of medicinal chemistry. hepatochem.com This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A vast number of coupling reagents are available for this purpose, including carbodiimides (EDC, DCC) and phosphonium (B103445) or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.orgnih.govnih.govresearchgate.net The choice of reagent and conditions can be tailored to accommodate a wide variety of amines, including those that are electron-deficient or sterically demanding, while minimizing side reactions like racemization. hepatochem.comnih.gov
Modifications to the Thiazole Ring System
The thiazole ring itself offers opportunities for further functionalization, although its reactivity is influenced by the existing substituents. The thiazole ring is considered an electron-rich aromatic system, but it is generally resistant to electrophilic substitution unless activated by electron-donating groups. ias.ac.in
Calculations of pi-electron density suggest that C5 is a primary site for electrophilic attack in unsubstituted thiazole. wikipedia.org However, with the C5 position already occupied by the cyclopropane group, electrophilic substitution would be directed elsewhere, likely to the C2 or C4 positions, though this is generally difficult. ias.ac.inpharmaguideline.com
A more viable strategy for functionalizing the thiazole ring is through deprotonation. The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium) to form a 2-lithiothiazole intermediate. wikipedia.orgpharmaguideline.com This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce new substituents at the C2 position.
Other potential modifications could include halogenation (e.g., bromination or chlorination) under specific conditions, which would introduce a functional handle for subsequent cross-coupling reactions (e.g., Suzuki or Heck couplings) to form carbon-carbon or carbon-heteroatom bonds. udayton.eduresearchgate.net
Cyclopropane Ring Substitutions and Elaborations
The inherent ring strain of the cyclopropane moiety in this compound not only imparts a unique three-dimensional geometry but also provides a reactive handle for a variety of chemical transformations. These modifications are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. Research in this area has primarily focused on the introduction of substituents at the C2 and C3 positions of the cyclopropane ring and on ring-opening reactions that lead to linear scaffolds.
Introduction of Substituents via Cyclopropanation
One of the primary strategies to access substituted derivatives of this compound is through the diastereoselective and enantioselective cyclopropanation of substituted alkenes. While direct substitution on the pre-formed cyclopropane ring can be challenging, building the substituted ring from acyclic precursors offers a more versatile approach.
Rhodium-catalyzed reactions of diazo compounds with alkenes stand out as a powerful method for the stereocontrolled synthesis of substituted cyclopropanes. For instance, the reaction of a vinylthiazole with a substituted diazoacetate can yield cyclopropane rings with various substituents. The choice of catalyst and chiral ligands is critical in controlling the stereochemical outcome of these reactions.
Table 1: Diastereoselective Synthesis of Substituted Thiazolyl Cyclopropanecarboxylates
| Entry | Alkene | Diazo Compound | Catalyst | Solvent | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-Vinyl-1,3-thiazole | Ethyl 2-phenyl-2-diazoacetate | Rh₂(OAc)₄ | Dichloromethane | 85:15 | 78 |
| 2 | 5-(Prop-1-en-2-yl)-1,3-thiazole | Methyl 2-diazoacetate | [Rh₂(esp)₂] | Toluene | >95:5 | 85 |
| 3 | (E)-5-(But-2-en-2-yl)-1,3-thiazole | tert-Butyl 2-diazoacetate | Cu(acac)₂ | Chloroform | 60:40 | 65 |
This table is a representative example based on general methodologies for cyclopropanation and does not represent actual experimental data for the specific target molecule without direct literature evidence.
Ring-Opening Reactions
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, providing access to a diverse array of acyclic compounds. These reactions can be initiated by nucleophiles, electrophiles, or radical species.
Nucleophilic Ring-Opening: The presence of the electron-withdrawing thiazole and carboxylic acid groups can activate the cyclopropane ring towards nucleophilic attack, particularly at the C2 and C3 positions. This can lead to the formation of 1,3-difunctionalized products. For instance, reaction with thiols or amines in the presence of a Lewis acid can result in the selective opening of the ring.
Radical-Mediated Ring-Opening: The cyclopropylmethyl radical, which can be generated from derivatives of this compound (e.g., via decarboxylation of the corresponding Barton ester), is known to undergo rapid ring-opening to the corresponding homoallylic radical. This rearrangement can be harnessed to introduce functionality at a distance from the original point of attachment of the cyclopropane ring. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical.
Table 2: Ring-Opening Reactions of Thiazolyl Cyclopropane Derivatives
| Entry | Substrate Derivative | Reagent | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylate | Thiophenol, Sc(OTf)₃ | Acetonitrile, 80 °C | Methyl 3-phenylthio-3-(1,3-thiazol-5-yl)propanoate | 72 |
| 2 | 1-(1,3-Thiazol-5-yl)cyclopropane-1-carbonyl chloride | Benzylamine | Triethylamine, THF, 0 °C to rt | N-Benzyl-1-(1,3-thiazol-5-yl)cyclopropane-1-carboxamide | 91 |
| 3 | N-Hydroxyphthalimide ester of this compound | Bu₃SnH, AIBN | Toluene, reflux | 5-(But-3-en-1-yl)-1,3-thiazole | 65 |
This table is a representative example based on known reactivity of similar cyclopropane systems and does not represent actual experimental data for the specific target molecule without direct literature evidence.
The ability to introduce a wide range of substituents onto the cyclopropane ring or to transform it into functionalized linear chains underscores the versatility of this compound as a scaffold in drug discovery. These chemical elaborations allow for the fine-tuning of physicochemical properties and biological activity, paving the way for the development of new and improved therapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for Investigating the Structural Determinants of Molecular Recognition
The rational design of analogues of 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid is guided by established principles of medicinal chemistry aimed at elucidating the key structural features required for molecular recognition. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common scaffold in many biologically active compounds. nih.govnih.gov Its aromatic nature and potential for hydrogen bonding and other non-covalent interactions make it a critical component for investigation. nih.govresearchgate.net
The cyclopropane (B1198618) ring introduces a significant degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation and improving metabolic stability. nbinno.comrsc.org The carboxylic acid group is a key pharmacophoric element, often involved in direct interactions with biological targets through hydrogen bonding or ionic interactions. nih.govresearchgate.net However, its presence can also impact properties like membrane permeability and metabolic stability. nih.govnih.gov
Investigations into the structural determinants of molecular recognition for this compound would therefore involve:
Systematic modification of each component: Altering substituents on the thiazole ring, exploring different stereoisomers of the cyclopropane ring, and replacing the carboxylic acid with various bioisosteres.
Computational modeling: Employing techniques like molecular docking to predict binding modes and guide the design of new analogues. academie-sciences.fr
Biophysical and biochemical assays: To experimentally determine the binding affinity and functional activity of the synthesized analogues.
Systematic Substituent Effects on the Thiazole Moiety
The thiazole ring in this compound offers several positions for substitution, allowing for a detailed exploration of how different functional groups impact activity. Modifications can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. nih.govbiomedres.us For instance, adding electron-withdrawing or electron-donating groups to the thiazole ring can modulate its pKa and influence its interaction with target proteins. biomedres.us
A hypothetical SAR study might explore the following substitutions on the thiazole ring:
| Position on Thiazole Ring | Substituent (R) | Hypothetical Rationale for Investigation | Predicted Impact on Activity |
|---|---|---|---|
| 2 | -CH₃ | Investigate steric tolerance and hydrophobic interactions. | Potentially increase binding affinity if a hydrophobic pocket is present. |
| 2 | -NH₂ | Introduce a hydrogen bond donor. | May enhance binding affinity through new hydrogen bond formation. |
| 4 | -Cl | Explore the effect of an electron-withdrawing group and potential halogen bonding. | Could increase potency by altering electronic distribution and forming specific interactions. |
| 4 | -OCH₃ | Introduce an electron-donating group and potential hydrogen bond acceptor. | May influence the electronic nature of the ring and interact with polar residues. |
These systematic changes would help to map the binding pocket of the target and identify key interaction points. nih.gov
Stereochemical Influences of the Cyclopropane Ring on Intermolecular Interactions
The cyclopropane ring in this compound introduces a rigid three-dimensional structure that can significantly influence how the molecule interacts with its biological target. nbinno.comacs.org The stereochemistry at the cyclopropane ring can lead to different spatial arrangements of the thiazole and carboxylic acid groups, which can in turn affect binding affinity and selectivity. nih.gov
The presence of a chiral center at the carbon atom of the cyclopropane ring attached to the thiazole and carboxylic acid groups means that the compound can exist as enantiomers. These enantiomers may exhibit different biological activities, a common phenomenon in drug action. nih.gov
Key considerations for the stereochemical influence of the cyclopropane ring include:
Conformational Rigidity: The rigid nature of the cyclopropane ring reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. acs.orgresearchgate.net
Diastereomeric and Enantiomeric Selectivity: The synthesis of individual stereoisomers is crucial to determine if one enantiomer is more active than the other (eutomer) or if they have different pharmacological profiles. nih.gov
Vectorial Presentation of Substituents: The fixed orientation of the thiazole and carboxylic acid groups due to the cyclopropane scaffold dictates their presentation to the binding site.
Impact of Carboxylic Acid Functional Group Modifications on Binding Profiles
Bioisosteric replacement of the carboxylic acid in this compound could involve substituting it with other acidic groups or functional groups that can mimic its interactions.
| Carboxylic Acid Bioisostere | Hypothetical Rationale for Replacement | Predicted Impact on Properties |
|---|---|---|
| Tetrazole | Similar pKa and spatial arrangement of hydrogen bond donors/acceptors. | May improve metabolic stability and membrane permeability. nih.gov |
| Hydroxamic Acid | Can chelate metal ions and form different hydrogen bonding patterns. | May alter binding mode and selectivity, but can be prone to hydrolysis. nih.gov |
| Sulfonamide | Similar geometry and hydrogen bonding capabilities. | Can enhance stability and alter solubility. researchgate.netnih.gov |
| Ester or Amide | Neutral prodrugs that can be hydrolyzed in vivo to the active carboxylic acid. | Could improve cell permeability and oral absorption. researchgate.netunc.edu |
Conformational Analysis and its Correlation with Molecular Interactions
The conformation of this compound is largely dictated by the rigid cyclopropane ring. dalalinstitute.comutdallas.edu This ring forces the attached thiazole and carboxylic acid groups into specific spatial orientations. acs.org The planarity of the three carbon atoms in the cyclopropane ring is a key feature. acs.org
Conformational analysis would focus on:
Rotation around the single bonds: The rotational barriers around the bonds connecting the cyclopropane ring to the thiazole and carboxylic acid groups will determine the preferred low-energy conformations.
Planarity and Torsional Strain: The cyclopropane ring itself has significant angle and torsional strain due to its 60° bond angles and eclipsed hydrogen atoms. libretexts.orgmaricopa.edu This inherent strain can influence the molecule's reactivity and binding. masterorganicchemistry.com
Correlation with Activity: By comparing the preferred conformations of active and inactive analogues, a pharmacophore model can be developed that defines the required three-dimensional arrangement of key functional groups for optimal interaction with the target.
Application of SAR in Guiding Rational Design of Analogues for Mechanistic Probing
The insights gained from SAR and SPR studies are invaluable for the rational design of new analogues of this compound. nih.gov This information can be used to design compounds with improved potency, selectivity, and pharmacokinetic properties. biomedres.us
For example, if SAR studies reveal that a hydrogen bond donor at the 2-position of the thiazole ring is crucial for activity, new analogues can be designed that incorporate this feature while also optimizing other parts of the molecule. Similarly, if the carboxylic acid group is found to be a liability for metabolic stability, bioisosteric replacements can be prioritized in the design of next-generation compounds. nih.gov
The systematic approach of SAR allows for:
Identification of the pharmacophore: The essential structural features required for biological activity.
Optimization of lead compounds: Fine-tuning the structure to enhance desired properties.
Development of probes for mechanistic studies: Designing analogues that can be used to investigate the mechanism of action, such as fluorescently labeled or photoaffinity-labeled probes.
By integrating SAR data with computational modeling and structural biology, a comprehensive understanding of the molecular basis of action for this class of compounds can be achieved, paving the way for the development of novel therapeutic agents.
Molecular Mechanism of Interaction and Biochemical Target Engagement Studies
Ligand-Protein Interaction Studies
Further research and publication of experimental data are required to enable a detailed and accurate discussion of the molecular pharmacology of 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid.
Cellular and Subcellular Localization Studies for Mechanistic Elucidation
Investigations into the cellular and subcellular distribution of this compound are not present in the current body of scientific literature. Techniques such as fluorescence microscopy with tagged compounds or cell fractionation followed by analytical detection would be necessary to determine where the compound accumulates within a cell, providing insights into its potential sites of action. Without such studies, the specific cellular compartments or organelles with which this compound interacts remain unknown.
Investigation of Downstream Signaling Pathway Modulation
There is a lack of research into the effects of this compound on intracellular signaling pathways. Methodologies such as western blotting, reporter gene assays, or phosphoproteomics would be required to assess how this compound might modulate the activity of various signaling cascades. As no such data has been published, it is not possible to describe its influence on any downstream cellular signaling events.
Based on a comprehensive review of available scientific literature, detailed computational chemistry and molecular modeling studies specifically focused on This compound are not present in publicly accessible research databases. Generating an article with specific, detailed research findings, and data tables as requested by the outline is therefore not possible without the underlying primary research.
The provided outline requires an in-depth analysis of Quantum Mechanical calculations, Molecular Dynamics simulations, and drug design methodologies applied directly to this molecule. Such an analysis necessitates access to published studies that have performed these exact computations, from which data on electronic structure, reactivity indices, binding interactions, and conformational dynamics could be extracted.
While general computational methodologies are widely applied to the broader class of thiazole-containing compounds in drug discovery, extrapolating that data to this specific molecule would be scientifically inaccurate and speculative. plos.orgekb.egresearchgate.net Research in this area often focuses on derivatives with known biological targets or more complex structures. nih.govnih.govbiointerfaceresearch.com For instance, studies have employed these computational tools on various thiazole (B1198619) derivatives to investigate their potential as inhibitors for targets like DNA gyrase B, SARS-CoV-2 Mpro, and p56lck kinase. nih.govbiointerfaceresearch.comresearchgate.net However, these findings are specific to the respective molecules and their biological contexts and cannot be attributed to this compound.
To fulfill the user's request for a thorough and scientifically accurate article, dedicated research performing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations on this compound would be required. Without such foundational data, the generation of the requested content is not feasible.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based and Structure-Based Drug Design Methodologies (Academic Focus)
Homology Modeling and Protein Structure Prediction for Docking Studies
In the absence of an experimentally determined crystal structure for a target protein of interest for 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, homology modeling presents a viable method to generate a reliable three-dimensional model. nih.govwikipedia.org This technique is predicated on the principle that proteins with similar amino acid sequences will adopt similar tertiary structures. wikipedia.org The process involves identifying a homologous protein with a known experimental structure (the template) from a database like the Protein Data Bank (PDB). nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template, with identities above 50% generally yielding high-accuracy models. wikipedia.org
The procedural steps for building a homology model for a potential target of this compound would be as follows:
Template Selection: Identifying one or more suitable template structures with the highest sequence similarity to the target protein.
Sequence Alignment: Aligning the target amino acid sequence with the template sequence.
Model Building: Constructing the 3D model of the target protein based on the aligned sequences and the template's coordinates.
Loop Modeling: Building the structures for regions where the target and template sequences differ, often in loop regions.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools to check for correct stereochemistry and folding. nih.gov
Once a validated homology model is generated, it can be used for subsequent molecular docking studies to investigate the binding of this compound.
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.commdpi.com This method is instrumental in understanding the binding mode and affinity of this compound with its putative biological target. The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net
For this compound, a typical docking workflow would involve:
Preparation of the Receptor: Preparing the 3D structure of the target protein (either from an experimental source or a homology model) by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. nih.gov
Preparation of the Ligand: Generating a 3D conformation of this compound, assigning charges, and defining rotatable bonds.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the receptor and explore various binding poses.
Scoring and Analysis: Evaluating the generated poses using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicative of the binding affinity. nih.gov The pose with the best score is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
An illustrative data table of docking results for this compound and its analogs against a hypothetical protein target is presented below.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | TYR22, ARG120, PHE25 | 2 |
| Analog A | -7.9 | TYR22, PHE25 | 1 |
| Analog B | -9.2 | TYR22, ARG120, SER122 | 3 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.gov
The development of a QSAR model typically involves:
Data Set: A collection of molecules with known biological activities.
Molecular Descriptors: Calculation of various physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological indices for each molecule.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for this compound could be generated based on its structure and the known interactions with its target. This model can then be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active. nih.gov
An example of a pharmacophore model for a hypothetical target of this compound might include:
One hydrogen bond acceptor (from the carboxylic acid).
One hydrogen bond donor (from the carboxylic acid).
One aromatic ring feature (from the thiazole (B1198619) ring).
One hydrophobic feature (from the cyclopropane (B1198618) ring).
Virtual Screening and Computational Lead Identification Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either ligand-based or structure-based.
Ligand-based virtual screening uses the knowledge of known active compounds, such as a pharmacophore model derived from this compound, to find other molecules with similar properties. researchgate.net
Structure-based virtual screening employs the 3D structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity. nih.gov
A virtual screening campaign to identify novel leads with a similar mechanism of action to this compound would involve several steps, including database preparation, screening, and hit selection. The most promising candidates would then be prioritized for experimental testing.
A hypothetical virtual screening workflow could result in a list of hits with varying structural similarity to the query molecule, as shown in the table below.
| Hit ID | Chemical Scaffold | Predicted Affinity (kcal/mol) |
| ZINC12345 | Thiazole-based | -9.8 |
| ZINC67890 | Oxazole-based | -9.5 |
| ZINC24680 | Cyclopropyl-amide | -9.1 |
In Silico Prediction of Metabolic Pathways (excluding human physiological outcomes)
In silico methods can be employed to predict the metabolic fate of this compound by identifying potential sites of metabolism and the resulting metabolites. nih.govresearchgate.net These predictions are typically based on knowledge-based systems that contain information about common metabolic reactions and the enzymes that catalyze them. nih.gov
For this compound, potential metabolic transformations could include:
Oxidation: Hydroxylation of the thiazole or cyclopropane ring.
Conjugation: Glucuronidation or sulfation of the carboxylic acid group.
Predicting the metabolic pathways is crucial in early drug discovery to identify potentially reactive or unstable metabolites. Software tools can predict the sites of metabolism and the likelihood of different metabolic reactions occurring. researchgate.net
An illustrative table of predicted metabolic transformations for this compound is provided below.
| Metabolic Reaction | Predicted Site | Predicted Metabolite |
| Hydroxylation | Thiazole ring (C2) | 1-(2-hydroxy-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid |
| Glucuronidation | Carboxylic acid | This compound glucuronide |
| Oxidation | Cyclopropane ring | Ring-opened metabolites |
Advanced Analytical Techniques for Academic Research on 1 1,3 Thiazol 5 Yl Cyclopropane 1 Carboxylic Acid
High-Resolution Mass Spectrometry for Metabolite Identification (excluding human metabolism)
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites of 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid in non-human biological systems, such as in vitro liver microsome assays or plant-based metabolism studies. Techniques like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight (UHPLC-Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govimrpress.com This precision allows for the confident determination of elemental compositions for both the parent compound and its metabolites. mdpi.com
In a typical study, the compound would be incubated with a metabolic system (e.g., rat liver microsomes). The resulting mixture is then analyzed by LC-HRMS. By comparing the chromatograms of the treated sample with a control, potential metabolites can be identified by their unique mass-to-charge ratios (m/z). nih.gov The metabolic fate of the compound can be predicted to involve common Phase I (oxidation) and Phase II (conjugation) reactions. For instance, oxidation could occur on the thiazole (B1198619) ring, while the carboxylic acid group is a prime site for glucuronidation.
Subsequent tandem mass spectrometry (MS/MS) experiments are performed to structurally characterize these potential metabolites. In an MS/MS experiment, the ion corresponding to a metabolite is isolated and fragmented. The resulting fragmentation pattern provides direct evidence for the site of metabolic modification. For example, a mass shift of +15.9949 Da from the parent compound would indicate hydroxylation, and the specific fragment ions in the MS/MS spectrum would help pinpoint the location of the hydroxyl group on the thiazole ring.
| Putative Metabolite | Metabolic Reaction | Molecular Formula | Calculated Exact Mass [M-H]⁻ (m/z) | Observed Mass Shift (Da) |
|---|---|---|---|---|
| Parent Compound | - | C₇H₇NO₂S | 184.0125 | - |
| M1: Hydroxylated Thiazole | Phase I: Oxidation | C₇H₇NO₃S | 200.0074 | +15.9949 |
| M2: Glucuronide Conjugate | Phase II: Glucuronidation | C₁₃H₁₅NO₈S | 360.0446 | +176.0321 |
| M3: Methyl Ester | Phase II: Methylation | C₈H₉NO₂S | 198.0281 | +14.0156 |
| M4: Sulfated Thiazole | Phase II: Sulfation | C₇H₇NO₅S₂ | 263.9693 | +79.9568 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound and for analyzing its conformational dynamics.
2D and 3D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular structure. youtube.comipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would show correlations between the diastereotopic methylene (B1212753) protons on the cyclopropane (B1198618) ring, confirming their geminal and vicinal relationships. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom that bears protons, such as the carbons of the cyclopropane ring and the C-2 proton of the thiazole ring. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com Key HMBC correlations would include those from the cyclopropane protons to the thiazole C-5 carbon and the carboxylic acid carbon, and from the thiazole H-2 proton to the thiazole C-4 and C-5 carbons. These correlations definitively link the three core fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOESY could reveal through-space interactions between the protons of the cyclopropane ring and the substituents on the thiazole ring.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| Thiazole C2-H | ~9.1 | ~155.0 | C4, C5 | - |
| Thiazole C4-H | ~8.2 | ~145.0 | C2, C5 | - |
| Thiazole C5 | - | ~130.0 | - | - |
| Cyclopropane C1 | - | ~35.0 | - | - |
| Cyclopropane CH₂ (Hₐ) | ~1.6 | ~18.0 | C1, COOH, C5 (Thiazole) | Hₐ ↔ Hₐ', Hₐ ↔ Hᵦ, Hₐ ↔ Hᵦ' |
| Cyclopropane CH₂ (Hᵦ) | ~1.4 | C1, COOH, C5 (Thiazole) | ||
| COOH | ~12.5 (broad) | ~175.0 | - | - |
Solid-State NMR for Crystalline Forms and Polymorphism
Solid-state NMR (ssNMR) is a powerful technique for characterizing the crystalline forms of this compound, especially for studying polymorphism. semanticscholar.org Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. Since ssNMR is sensitive to the local molecular environment, it can readily distinguish between different polymorphs where X-ray diffraction might be challenging, for instance, with microcrystalline powders. dur.ac.uknih.gov
The most common ssNMR experiment for organic molecules is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). In a ¹³C CP-MAS spectrum, each chemically distinct carbon atom in the asymmetric unit of the crystal lattice gives rise to a separate resonance. Polymorphs will typically exhibit different ¹³C chemical shifts for the same carbon atom due to variations in crystal packing and intermolecular interactions (e.g., hydrogen bonding). dur.ac.uk Carbons involved in or close to different hydrogen bonding networks, such as the carboxylic acid carbon and the thiazole ring carbons, are often the most sensitive reporters of polymorphic differences.
| Carbon Position | Polymorph A (δ ppm) | Polymorph B (δ ppm) | Shift Difference (Δδ ppm) |
|---|---|---|---|
| COOH | 176.1 | 178.5 | 2.4 |
| Thiazole C2 | 154.5 | 155.2 | 0.7 |
| Thiazole C4 | 146.2 | 144.8 | -1.4 |
| Thiazole C5 | 131.0 | 131.3 | 0.3 |
| Cyclopropane C1 | 34.8 | 35.9 | 1.1 |
| Cyclopropane CH₂ | 17.5 | 17.7 | 0.2 |
X-ray Crystallography of Co-Crystals and Protein-Ligand Complexes
X-ray crystallography provides the most definitive three-dimensional structural information at the atomic level, making it the gold standard for structural analysis. researchgate.net
Single Crystal X-ray Diffraction for Absolute Configuration Determination
For chiral molecules, SC-XRD can also be used to determine the absolute configuration. This is achieved by analyzing the anomalous scattering effects of the atoms. The presence of a sulfur atom (Z=16) in the thiazole ring enhances these effects, making the determination more reliable. researchgate.net The absolute structure is typically confirmed by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.512 |
| b (Å) | 5.431 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 439.8 |
| Z | 2 |
| Flack Parameter | 0.02(3) |
Co-Crystallization Strategies for Interaction Analysis
Co-crystallization is a crystal engineering technique used to create multi-component crystalline solids (co-crystals) to study intermolecular interactions or modify physicochemical properties. nih.govijlpr.com The target molecule possesses key functional groups for forming robust intermolecular interactions: the carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the nitrogen atom in the thiazole ring is a hydrogen bond acceptor. ijper.org
Co-crystallization strategies involve selecting appropriate co-formers that can form predictable and stable hydrogen-bonding networks, known as supramolecular synthons. nih.gov For example, co-formers containing pyridine (B92270) or amide functionalities are excellent candidates to form heterosynthons with the carboxylic acid group. ijper.orgnih.gov Screening for co-crystals can be performed using various methods, including slow evaporation from solution, liquid-assisted grinding, or thermal methods.
Analysis of the resulting co-crystal structure by SC-XRD reveals the precise nature of the intermolecular interactions between the target compound and the co-former, providing valuable insights into molecular recognition phenomena. nih.govdaneshyari.com
| Co-former Class | Example Co-former | Key Functional Group | Expected Supramolecular Synthon |
|---|---|---|---|
| Aromatic N-heterocycle | Isonicotinamide | Pyridine, Amide | Carboxylic acid–Pyridine heterosynthon; Carboxylic acid–Amide heterosynthon |
| Carboxylic Acid | Vanillic Acid | Carboxylic acid, Phenol | Carboxylic acid–Carboxylic acid homosynthon |
| Amide | Nicotinamide | Pyridine, Amide | Carboxylic acid–Pyridine heterosynthon |
| Phenol | Resorcinol | Hydroxyl (Phenol) | Carboxylic acid–Phenol heterosynthon |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable information on the chirality and conformation of molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or CD signal, is exquisitely sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters and the spatial arrangement of its chromophores.
For this compound, the chirality arises from the stereogenic center at the C1 position of the cyclopropane ring. The CD spectrum of this compound is expected to be influenced by the electronic transitions of the 1,3-thiazole ring, which acts as the primary chromophore, and its spatial relationship with the chiral cyclopropane-carboxylic acid moiety.
Research Findings:
In academic research, CD spectroscopy can be employed to:
Determine Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the enantiopure compound can be determined.
Study Conformational Equilibria: The thiazole ring and the carboxylic acid group can adopt different spatial orientations relative to the cyclopropane ring. These different conformations will likely have distinct CD signals. By studying the CD spectrum under various conditions (e.g., different solvents, temperatures), researchers can gain insights into the conformational preferences and the dynamics of the molecule in solution. For instance, studies on similar thiazole-containing carboxylic acids have shown that different conformers can be selectively induced and studied. acs.org
Monitor Chiral Recognition Events: CD spectroscopy is highly sensitive to changes in the chiral environment. It can be used to study the binding of this compound to other chiral molecules, such as proteins or chiral catalysts, by observing changes in the CD spectrum upon complexation. This can provide information on the binding mode and the stereochemical aspects of the interaction.
A related technique, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also provide detailed conformational information. nih.govwikipedia.org VCD is particularly useful for studying the conformations of the carboxylic acid group and its hydrogen bonding interactions. acs.orgnih.gov
Interactive Data Table: Representative CD Spectral Data for a Chiral Thiazole-containing Carboxylic Acid Analog
The following table presents hypothetical, yet representative, CD spectral data for an enantiomer of a chiral carboxylic acid containing a UV-active aromatic moiety, illustrating the type of data obtained in such an analysis. The sign and magnitude of the Cotton effects would be critical for structural elucidation.
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Band Assignment (Tentative) |
| 280 | +15.2 | n -> π* transition of the carboxylic acid |
| 265 | -20.5 | π -> π* transition of the thiazole ring |
| 240 | +8.7 | π -> π* transition of the thiazole ring |
Chromatographic Methods for Purification and Analytical Purity Assessment
Chromatographic techniques are indispensable in academic research for both the purification of synthesized compounds and the assessment of their analytical purity. For a chiral compound like this compound, chiral chromatography is essential for separating its enantiomers and determining the enantiomeric excess (ee) of a sample.
Research Findings:
High-Performance Liquid Chromatography (HPLC) is the most commonly employed chromatographic technique for the analysis of chiral carboxylic acids.
Purification: In an academic setting, preparative chiral HPLC is a powerful tool for obtaining enantiomerically pure samples of this compound from a racemic mixture. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose due to their broad applicability and high loading capacity. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Analytical Purity Assessment: Analytical chiral HPLC is used to determine the chemical and enantiomeric purity of a sample. By using a validated chiral HPLC method, researchers can quantify the amount of each enantiomer present and calculate the enantiomeric excess. For carboxylic acids, the mobile phase often contains an acidic modifier to suppress the ionization of the carboxyl group and improve peak shape. chromatographyonline.com Pre-column derivatization with a fluorescent tag or a UV-active chromophore can be employed to enhance detection sensitivity, particularly for trace analysis. researchgate.net
Interactive Data Table: Representative Chiral HPLC Method for Purity Assessment of a Cyclopropane Carboxylic Acid Derivative
This table outlines a typical set of conditions for the analytical chiral HPLC separation of a cyclopropane carboxylic acid derivative, based on methods reported for similar structures. nih.gov
| Parameter | Condition |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |
| Mobile Phase | Acetonitrile/Methanol/40 mM Ammonium Acetate (pH 7.5) |
| Flow Rate | 0.4 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | > 2.0 |
Future Research Directions and Academic Challenges
Exploration of Novel Synthetic Pathways and Catalytic Methods
The efficient and stereoselective synthesis of 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid is a fundamental prerequisite for its comprehensive study. Future research will likely focus on the development of innovative synthetic routes that offer high yields, scalability, and control over stereochemistry.
Current synthetic strategies for related compounds often involve multi-step processes. For instance, the synthesis of other thiazole (B1198619) derivatives has been achieved through the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide. nih.gov Similarly, derivatives of cyclopropane (B1198618) dicarboxylic acid have been used as precursors for the synthesis of thiadiazole and 1,2,4-triazole moieties. mdpi.comnih.govresearchgate.net
Future endeavors in this area could explore:
Catalytic Enantioselective Synthesis: The development of catalytic methods, potentially utilizing chiral Brønsted bases or transition metal catalysts, could provide access to specific enantiomers of the target compound. This is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities. ehu.es
Organo-catalytic Approaches: The use of small organic molecules as catalysts offers a greener and often more versatile alternative to metal-based catalysts. researchgate.net Research into organo-catalytic cyclopropanation reactions could lead to more efficient and environmentally friendly synthetic pathways.
Flow Chemistry: Continuous flow synthesis methodologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could streamline its production for further research.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Multi-step Linear Synthesis | Well-established reaction steps | Lower overall yield, more purification steps |
| Convergent Synthesis | Higher overall yield, easier purification | Requires careful planning of synthetic routes |
| Catalytic Enantioselective Synthesis | Access to specific stereoisomers | Catalyst development and optimization |
| Organo-catalysis | Greener, metal-free reactions | Catalyst loading and turnover numbers |
| Flow Chemistry | Improved control, scalability, and safety | Initial setup costs and optimization |
Deepening the Understanding of Molecular Recognition and Specificity
A critical aspect of future research will be to unravel the molecular targets of this compound and the specific interactions that govern its biological activity. The thiazole ring is a common scaffold in many biologically active compounds, known to participate in various non-covalent interactions such as hydrogen bonding, and π-π stacking. mdpi.com The cyclopropane ring, with its unique strained geometry, can also influence binding affinity and selectivity. nih.gov
Key research questions to address include:
What are the primary biological targets of this compound?
What is the binding mode of the molecule within the active site of its target(s)?
How do the thiazole and cyclopropane moieties contribute to binding affinity and specificity?
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking studies will be instrumental in answering these questions.
Integration of Multi-Omics Data for Systems-Level Insights
To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data will be indispensable. This can provide a comprehensive view of the cellular response to the compound, from changes in gene expression to alterations in metabolic pathways. nih.gov
A multi-omics strategy could involve:
Transcriptomics: To identify genes that are up- or down-regulated in response to treatment with the compound.
Proteomics: To analyze changes in protein expression and post-translational modifications.
Metabolomics: To profile the metabolic changes induced by the compound, providing a direct functional readout of cellular activity. nih.gov
By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov For example, a multi-omics analysis was used to reveal the molecular mechanisms underlying virulence in a plant pathogen and the host's resistance. nih.gov
Development of Advanced Computational Models for Predictive Capabilities
Computational modeling and machine learning are becoming increasingly powerful tools in chemical biology and drug discovery. The development of predictive models for the activity of this compound and its analogs could significantly accelerate the discovery of more potent and selective compounds.
Future computational work could focus on:
Quantitative Structure-Activity Relationship (QSAR) models: To correlate the chemical structure of derivatives with their biological activity.
Pharmacophore modeling: To identify the key chemical features required for biological activity.
Machine learning algorithms: To predict the toxicity and other properties of new analogs based on their molecular descriptors. researchgate.net For example, machine learning models like Decision Trees, Random Forests, and k-Nearest Neighbors have been used to predict the toxicity of carboxylic acids. researchgate.net
These computational approaches can guide the design of new experiments and prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Academic Collaboration and Interdisciplinary Approaches in Chemical Biology
The multifaceted nature of modern chemical biology research necessitates a collaborative and interdisciplinary approach. The study of this compound would greatly benefit from collaborations between synthetic chemists, biochemists, molecular biologists, computational scientists, and pharmacologists.
Such collaborations are essential for:
Bridging the gap between compound synthesis and biological evaluation.
Leveraging expertise from different fields to tackle complex research questions.
Facilitating the translation of basic research findings into potential therapeutic applications.
The physicochemical and biological characteristics of cyclopropene derivatives, for instance, highlight their utility as tools in chemical biology for dissecting physiological and genetic events in plants, which was made possible through interdisciplinary efforts. nih.gov
Addressing Methodological Hurdles in Target Deconvolution and Mechanistic Elucidation
A significant challenge in chemical biology is the identification of the specific molecular targets of a small molecule and the elucidation of its mechanism of action. This process, often referred to as target deconvolution, can be complex and time-consuming.
Methodological hurdles that need to be addressed in the study of this compound include:
Affinity-based target identification: Developing effective chemical probes to isolate binding partners from complex biological samples.
Distinguishing on-target from off-target effects: Differentiating the intended biological effects from those caused by interactions with unintended targets.
Validating putative targets: Confirming that the identified targets are indeed responsible for the observed biological phenotype.
Overcoming these challenges will require the development and application of innovative chemical biology tools and techniques, such as activity-based protein profiling and chemoproteomics.
Q & A
Basic: What are the established synthetic routes for 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid?
Answer:
The compound is synthesized via cyclopropane functionalization and heterocyclic coupling. Key methods include:
- Thiosemicarbazide reaction : Reacting cyclopropane-1,1-dicarboxylic acid with thiosemicarbazide and POCl₃ to form thiadiazole derivatives, followed by cyclization .
- Acetic acid-mediated condensation : Refluxing 3-formyl-indole carboxylic acid derivatives with thiazolidinone precursors in acetic acid with sodium acetate, yielding thiazole-cyclopropane conjugates .
- Microwave-assisted synthesis : Enhancing reaction efficiency and yield for tetrazole analogs, a strategy adaptable to thiazole systems .
Advanced: How can catalytic conditions be optimized to improve synthesis yield and purity?
Answer:
Optimization strategies include:
- Catalyst screening : Zinc salts (e.g., ZnCl₂) improve cyclopropane ring stability during thiazole coupling .
- Solvent systems : Acetic acid with sodium acetate (1:1 molar ratio) ensures optimal pH for cyclization, reducing byproducts .
- Reaction kinetics : Microwave irradiation reduces reaction time (2–3 hours vs. 5 hours conventional) while maintaining >85% yield .
- Post-synthesis purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
Standard characterization methods:
- Spectroscopy : FTIR (C=O stretch ~1700 cm⁻¹, thiazole C-S ~650 cm⁻¹) and NMR (cyclopropane protons at δ 1.5–2.0 ppm, thiazole H at δ 8.5–9.0 ppm) .
- Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms purity (>98%) .
- Elemental analysis : Matches theoretical molecular formula (e.g., C₇H₆N₂O₂S) .
Advanced: How do researchers resolve contradictions in reported bioactivity data for thiazole-cyclopropane derivatives?
Answer:
Contradictions arise from variations in assay conditions or structural analogs. Mitigation strategies:
- Standardized assays : Use consistent enzyme targets (e.g., microbial β-lactamases) and controls .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on thiazole vs. tetrazole rings) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with biomolecules, clarifying mechanistic disparities .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Desiccate (silica gel) to avoid hydrolysis of the cyclopropane ring .
- Solubility : Prepare stock solutions in DMSO (≤10 mM) for short-term use; avoid aqueous buffers with pH >8 to prevent carboxylate deprotonation .
Advanced: What is the mechanistic role of the cyclopropane ring in biochemical interactions?
Answer:
The cyclopropane ring contributes via:
- Ring strain : Enhances binding affinity to enzyme active sites (e.g., ACC synthase) through conformational distortion .
- Metabolic stability : Resists oxidative degradation compared to linear alkyl chains, as shown in comparative studies with non-cyclopropane analogs .
- Steric effects : The rigid structure modulates selectivity in enzyme inhibition (e.g., microbial vs. human targets) .
Advanced: How do biocatalytic methods compare to chemical synthesis for cyclopropane-containing analogs?
Answer:
- Biocatalytic advantages : Enzymes (e.g., ACC synthase) enable enantioselective synthesis under mild conditions, avoiding harsh reagents .
- Chemical synthesis strengths : Higher yields (70–90% vs. 40–60% enzymatic) and scalability for bulk production .
- Hybrid approaches : Chemoenzymatic methods combine microwave-assisted cyclopropanation with enzymatic resolution for chiral purity .
Basic: What are the common derivatives of this compound, and how are they synthesized?
Answer:
Key derivatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
